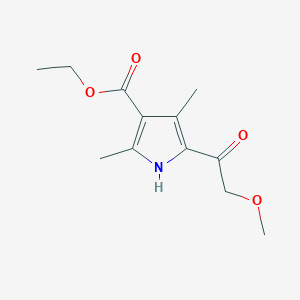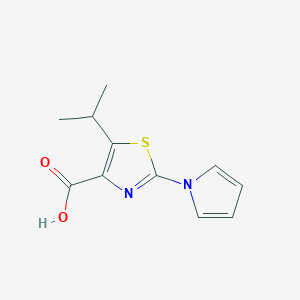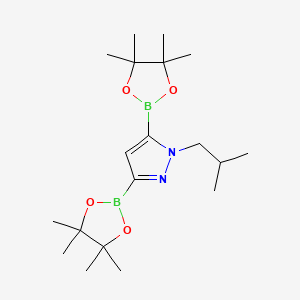![molecular formula C8H17Cl2N3 B1396431 N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332531-51-7](/img/structure/B1396431.png)
N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride
Übersicht
Beschreibung
“N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride derivatives have been extensively studied for their potential anticancer properties. For instance, Rashid et al. (2012) synthesized a series of compounds starting from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide. These compounds exhibited significant to good in vitro anticancer activity, with one compound demonstrating notable growth inhibition activity in the National Cancer Institute's 60 cell line panel (Rashid, Husain, & Mishra, 2012).
Synthesis of Benzamide and Benzenesulfonamide Derivatives
Shafiee et al. (2005) conducted research on the synthesis of benzamide and benzenesulfonamide derivatives using N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride. This study involved the preparation of a series of N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines, which could have implications in various biochemical and pharmacological fields (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).
Role in the Synthesis of Histamine Receptor Agonists
Sellier et al. (1992) focused on the synthesis of 3-(1H-imidazol-4-yl)propanamine, an essential intermediate for creating potent impromidine-type histamine H2 receptor agonists. The study outlined efficient methodologies for producing this compound, which plays a crucial role in developing medications targeting histamine receptors (Sellier, Buschauer, Elz, & Schunack, 1992).
Molecular Docking and Drug Design
In the study by Aayisha et al. (2019), the molecular structure of a similar compound was analyzed for its potential as an antihypertensive agent acting on the I1 imidazoline receptor. This research included detailed computational and experimental techniques, demonstrating the compound's promising application in hypertension treatment (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1H-imidazol-4-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)9-4-8-7(3)10-5-11-8;;/h5-6,9H,4H2,1-3H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKEVOPZGTMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)
![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)


![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/structure/B1396370.png)